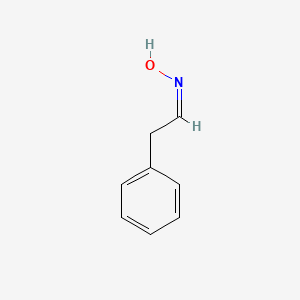![molecular formula C8H6BrF B11744917 1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)
1-[2-Bromovinyl]-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethenyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where a bromoethenyl group and a fluorine atom are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromoethenyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-fluorostyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of the bromine atom to the ethenyl group.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromoethenyl)-2-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethenyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and alcohols.
Reduction: Products include ethylbenzene and related compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromoethenyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethenyl)-2-fluorobenzene involves its interaction with molecular targets through its reactive bromoethenyl group. This group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromoethenyl)-4-fluorobenzene
- 1-(2-Bromoethenyl)-2,4-difluorobenzene
- 1-(2-Bromoethenyl)-3-fluorobenzene
Uniqueness
1-(2-Bromoethenyl)-2-fluorobenzene is unique due to the specific positioning of the bromoethenyl and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H6BrF |
|---|---|
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
1-(2-bromoethenyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-6H |
Clave InChI |
LMOSHNZJMPJGII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)
![[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744853.png)
![4-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11744859.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)

![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744876.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744882.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
